![molecular formula C10H10N2O B1597669 3-(2-Methoxyphenyl)-1H-pyrazole CAS No. 59843-63-9](/img/structure/B1597669.png)
3-(2-Methoxyphenyl)-1H-pyrazole
Overview
Description
Phenolic compounds like “3-(2-Methoxyphenyl)-1H-pyrazole” are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
The synthesis of similar compounds often involves refluxing with a base such as potassium hydroxide in a mixture of water and an alcohol, followed by acidification and extraction .Molecular Structure Analysis
The molecular structure of phenolic compounds is often analyzed using spectroscopic techniques such as 1H NMR, 13C NMR, and Fourier-transform infrared (FT-IR) spectroscopy .Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions, including ester formation, glycosylation, ether formation, and oxidation .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Scientific Research Applications
Environmental Science
Lastly, 3-(2-Methoxyphenyl)-1H-pyrazole could be studied for its environmental fate and behavior. Understanding its degradation products and pathways is essential for assessing its environmental impact, especially if used in agricultural applications.
Each of these fields offers a unique perspective on the applications of 3-(2-Methoxyphenyl)-1H-pyrazole , highlighting its importance and versatility in scientific research. While the search results provided some information on related compounds, the specific applications for 3-(2-Methoxyphenyl)-1H-pyrazole were extrapolated based on the chemical structure and common uses of similar compounds .
Mechanism of Action
Mode of Action
It’s worth noting that many pyrazole derivatives are known to interact with various receptors and enzymes in the body, leading to a wide range of biological effects .
Biochemical Pathways
The biochemical pathways affected by these compounds are currently unknown. Pyrazole derivatives are known to be involved in a variety of biochemical processes, but the specific pathways affected by these particular compounds require further investigation .
Pharmacokinetics
Many pyrazole derivatives are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The impact of these properties on the bioavailability of 3-(2-Methoxyphenyl)-1H-pyrazole and 5-(2-methoxyphenyl)-1H-pyrazole is currently unknown.
Safety and Hazards
properties
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-7-11-12-9/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGJCMICASHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371583 | |
Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1H-pyrazole | |
CAS RN |
59843-63-9 | |
Record name | 3-(2-Methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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